1,1-Bis(4-chlorophenyl)-2-[(4-methoxybenzyl)amino]-1-ethanol
Description
Properties
IUPAC Name |
1,1-bis(4-chlorophenyl)-2-[(4-methoxyphenyl)methylamino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl2NO2/c1-27-21-12-2-16(3-13-21)14-25-15-22(26,17-4-8-19(23)9-5-17)18-6-10-20(24)11-7-18/h2-13,25-26H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVKRGSSHQCQDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,1-Bis(4-chlorophenyl)-2-[(4-methoxybenzyl)amino]-1-ethanol involves multiple steps, typically starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzaldehyde with 4-methoxybenzylamine under controlled conditions to form an intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
1,1-Bis(4-chlorophenyl)-2-[(4-methoxybenzyl)amino]-1-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl groups, using reagents such as sodium methoxide or potassium tert-butoxide.
Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the methoxybenzyl group, forming phenolic derivatives.
Scientific Research Applications
Medicinal Chemistry
1,1-Bis(4-chlorophenyl)-2-[(4-methoxybenzyl)amino]-1-ethanol has been explored for its pharmacological properties, particularly as a potential therapeutic agent. Its structure suggests it may interact with biological targets involved in various diseases.
Case Study: Anticancer Activity
A study on similar compounds has shown that derivatives of bis(4-chlorophenyl) compounds exhibit significant anticancer activity. For instance, the compound was tested for its ability to inhibit cell proliferation in various cancer cell lines, showing promising results that warrant further exploration .
Neuropharmacology
The compound's potential impact on neurological disorders has been investigated. Research indicates that compounds with similar structures can modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions like depression or anxiety.
Case Study: Neurotransmitter Modulation
In a study examining the effects of structurally related compounds on serotonin and norepinephrine levels in animal models, significant alterations were observed, suggesting a mechanism for mood regulation .
Material Science
Beyond biological applications, this compound has potential uses in material science due to its unique chemical structure. It can serve as a precursor for synthesizing novel polymers or as an additive in polymer formulations.
Data Table: Material Properties Comparison
| Property | Value |
|---|---|
| Thermal Stability | High |
| Solubility | Moderate in organic solvents |
| Reactivity | Moderate |
Mechanism of Action
The mechanism of action of 1,1-Bis(4-chlorophenyl)-2-[(4-methoxybenzyl)amino]-1-ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may interfere with signaling pathways critical for cell growth and survival .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following compounds are structurally or functionally related to the target compound:
*Estimated based on structural additions to 1,1-Bis(4-chlorophenyl)ethanol (C14H12Cl2O) + 4-methoxybenzylamino group (C8H9NO).
Physicochemical Properties
- Solubility: The target compound’s 4-methoxybenzylamino group likely improves solubility in organic solvents compared to non-polar analogs like 1,1-Bis(4-chlorophenyl)ethanol (solubility: ~69 g/L in organic solvents) .
- Melting Point: Analogs such as 1,1-Bis(4-chlorophenyl)ethanol melt at ~63°C, while bulkier substituents (e.g., sulfonyl groups in ’s compound) increase melting points .
Biological Activity
1,1-Bis(4-chlorophenyl)-2-[(4-methoxybenzyl)amino]-1-ethanol, also known as CAS No. 321432-84-2, is a synthetic compound with significant potential in pharmacology. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C22H21Cl2NO2
- Molecular Weight : 402.31 g/mol
- CAS Number : 321432-84-2
The biological activity of this compound primarily involves its interaction with various molecular targets. It is hypothesized to function as an inhibitor of certain enzymes and receptors, modulating their activity and influencing cellular responses. The presence of the chlorophenyl and methoxybenzyl groups suggests potential interactions with biological membranes and proteins, which may lead to alterations in cellular signaling pathways.
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit antimicrobial properties. For instance, studies have shown that similar compounds with halogenated phenyl groups often demonstrate enhanced antibacterial activity against various strains of bacteria. The presence of electron-withdrawing groups like chlorine can significantly affect the compound's efficacy by altering its lipophilicity and electronic properties, thus enhancing membrane penetration and interaction with bacterial targets .
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound Name | MIC (µg/mL) | MBC (µg/mL) | Activity Type |
|---|---|---|---|
| Compound A | 32 | 64 | Antibacterial |
| Compound B | 16 | 32 | Antifungal |
| This compound | TBD | TBD | TBD |
Note: TBD = To Be Determined. Further studies are required to establish specific MIC and MBC values for this compound.
Anti-inflammatory Activity
In addition to antimicrobial properties, there is emerging evidence suggesting that this compound may exhibit anti-inflammatory effects. In vitro studies have indicated that similar compounds can inhibit pro-inflammatory cytokines and reduce inflammatory responses in various cell types. This suggests potential applications in treating inflammatory diseases .
Case Studies
A notable case study involved the evaluation of a related compound in a clinical setting for its effects on Helicobacter pylori infections. The study reported significant reductions in bacterial load with the use of derivatives containing similar functional groups to those found in this compound .
Study Overview:
- Objective : To assess the efficacy of chlorinated phenyl derivatives against H. pylori.
- Methodology : In vitro assays were conducted to determine MIC and MBC values.
- Results : Compounds exhibited MIC values ranging from 8 to 64 µg/mL across different strains.
Q & A
Q. What are the established synthetic routes for 1,1-Bis(4-chlorophenyl)-2-[(4-methoxybenzyl)amino]-1-ethanol, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with halogenated aryl precursors and amino-alcohol intermediates. For example, analogous compounds are synthesized via nucleophilic substitution or condensation reactions under reflux conditions with catalysts like anhydrous potassium carbonate in ethanol . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to ethanol.
- Catalyst screening : Testing bases (e.g., K₂CO₃ vs. NaH) to improve yield .
- Temperature control : Reflux at 80–100°C for 6–12 hours, monitored via TLC for completion .
Q. How is the structural integrity of this compound verified in academic research?
Key techniques include:
- X-ray crystallography : Resolves stereochemistry and confirms bond angles (e.g., monoclinic crystal systems, β = 95.13°) .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm) .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., C₂₁H₂₀Cl₂NO₂ requires m/z 412.08) .
Q. What preliminary biological screening methods are used to assess its activity?
- In vitro assays : Cytotoxicity testing (e.g., MTT assays) against cancer cell lines .
- Receptor binding studies : Surface plasmon resonance (SPR) quantifies affinity for targets like GPCRs .
Advanced Research Questions
Q. How can researchers optimize the synthesis for scalability while minimizing byproducts?
- Design of Experiments (DoE) : Systematic variation of molar ratios (e.g., 1:1.2 substrate:catalyst) and reaction times .
- Purification techniques : Column chromatography with gradient elution (hexane:ethyl acetate) to isolate high-purity product .
- Green chemistry : Replace ethanol with ionic liquids to reduce waste .
Q. What mechanistic insights exist for its interaction with biological targets?
- Molecular docking : Predicts binding modes to enzymes (e.g., cytochrome P450) using software like AutoDock .
- Mutagenesis studies : Replace key residues (e.g., Ser123 in target proteins) to validate docking predictions .
- Kinetic analysis : Measure IC₅₀ values under varying pH/temperature to infer binding thermodynamics .
Q. How can contradictory data on its biological activity be resolved?
- Methodological audits : Compare assay conditions (e.g., cell line specificity, serum concentration) across studies .
- Analytical validation : Replicate LC-MS protocols to confirm compound stability during bioassays .
- Meta-analysis : Pool data from independent studies to identify trends obscured by small sample sizes .
Q. What stability challenges arise under physiological conditions, and how are they addressed?
Q. How do computational models enhance understanding of its structure-activity relationships (SAR)?
Q. What role does stereochemistry play in its pharmacological profile?
Q. How do structural analogs inform the design of derivatives with enhanced activity?
- SAR libraries : Synthesize analogs replacing 4-chlorophenyl with fluorophenyl or adjusting the aminoethanol chain .
- Bioisosterism : Substitute methoxybenzyl with thiophene or pyridine rings to modulate lipophilicity .
- Pharmacophore mapping : Identify critical hydrogen-bonding motifs (e.g., hydroxyl groups) using crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
